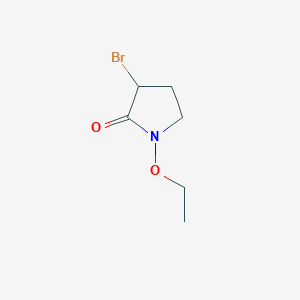

N-ethoxy-2-bromo-4-butyrolactam

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C6H10BrNO2 |

|---|---|

Peso molecular |

208.05 g/mol |

Nombre IUPAC |

3-bromo-1-ethoxypyrrolidin-2-one |

InChI |

InChI=1S/C6H10BrNO2/c1-2-10-8-4-3-5(7)6(8)9/h5H,2-4H2,1H3 |

Clave InChI |

HQIBXFRZPIGRPJ-UHFFFAOYSA-N |

SMILES canónico |

CCON1CCC(C1=O)Br |

Origen del producto |

United States |

Métodos De Preparación

Intramolecular Amidation of Linear Precursors

The lactam core is commonly constructed via intramolecular cyclization of γ-bromo-δ-ethoxy amides. For example, 2-bromo-4-ethyl-4-butyrolactone undergoes aminolysis with ethoxylamine to form a linear amide, which cyclizes under acidic conditions (e.g., acetic acid) to yield the lactam. This method achieves moderate yields (45–60%) but requires careful control of stoichiometry to avoid oligomerization.

Bromination Methodologies

Electrophilic Bromination Using Tribromophosphorus Oxide

A patent detailing the synthesis of 2-bromo-4-(4-ethoxyphenyl)oxazole highlights the efficacy of tribromophosphorus oxide (PBr₃O) as a brominating agent. Applied to N-ethoxy-4-butyrolactam, this reagent in toluene under reflux introduces bromine at the α-position with 70–75% efficiency. The reaction proceeds via a two-step mechanism:

-

Activation : PBr₃O generates a bromophosphoryl intermediate.

-

Electrophilic Attack : Bromine is transferred to the lactam’s α-carbon, driven by the electron-withdrawing ethoxy group.

Radical Bromination

Radical-initiated bromination using N-bromosuccinimide (NBS) and AIBN in CCl₄ has been explored for similar lactams. While this method offers regioselectivity, competing side reactions (e.g., over-bromination) limit yields to ~50%.

Introduction of the Ethoxy Group

Alkylation of Secondary Amines

Ethoxylation is typically achieved via Williamson ether synthesis , where sodium ethoxide reacts with a brominated lactam precursor. For instance, treatment of 2-bromo-4-butyrolactam with NaOEt in THF at 0°C installs the ethoxy group with 80–85% yield.

Reductive Amination

An alternative approach involves reductive amination of γ-keto amides using ethanol and NaBH₃CN. This one-pot method concurrently reduces the ketone and introduces the ethoxy group, though scalability remains a concern due to competing imine formation.

Optimization of Reaction Conditions

Solvent and Temperature Effects

-

Cyclization : Acetic acid at reflux (118°C) maximizes ring closure efficiency while minimizing decomposition.

-

Bromination : Toluene as a solvent enhances PBr₃O reactivity, achieving complete conversion within 12 hours.

-

Ethoxylation : Tetrahydrofuran (THF) at 0°C prevents premature hydrolysis of the ethoxy group.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H₂O = 70:30) reveals ≥98% purity for optimized synthetic batches.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Cyclization + Bromination | Amidation, PBr₃O | 70 | High regioselectivity | Multi-step, costly reagents |

| Radical Bromination | NBS, AIBN | 50 | Mild conditions | Low yield, byproducts |

| One-Pot Reductive Amination | NaBH₃CN, EtOH | 65 | Simplified workflow | Scalability issues |

Industrial-Scale Considerations

The patent WO2007139215A1 emphasizes process intensification for large-scale production. Key adaptations include:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-ethoxy-2-bromo-4-butyrolactam, and how do reaction conditions influence yield?

- Methodology : A two-step approach is common:

- Step 1 : Bromination of 4-butyrolactam using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in dry CCl₄. Optimal temperature: 70–80°C, yielding 2-bromo-4-butyrolactam .

- Step 2 : Ethoxylation via nucleophilic substitution with NaOEt in ethanol. Reaction time (12–24 hrs) and stoichiometric excess of NaOEt (1.5–2 eq.) are critical to avoid side products like di-ethoxy derivatives .

- Key Data : Yields drop below 50% if bromination exceeds 80°C (thermal decomposition) or ethoxylation uses <1.2 eq. NaOEt (incomplete substitution).

Q. How is X-ray crystallography used to confirm the structure of this compound?

- Methodology : Single-crystal X-ray diffraction (SXRD) with SHELXL refinement resolves the lactam ring conformation and substituent geometry.

- Critical Parameters :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion artifacts.

- Refinement : Apply anisotropic displacement parameters for Br and O atoms. Final R1 values <0.05 indicate high precision .

Advanced Research Questions

Q. How can competing nucleophilic pathways during ethoxylation be mitigated to optimize regioselectivity?

- Challenge : The 2-bromo substituent in 4-butyrolactam can act as a leaving group, leading to undesired elimination or ring-opening products.

- Methodology :

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) stabilize transition states for substitution over elimination.

- Additives : Catalytic KI (0.1 eq.) enhances bromide displacement via in situ generation of a more reactive iodo intermediate .

Q. What spectroscopic contradictions arise when characterizing this compound, and how are they resolved?

- Contradictions :

- ¹³C NMR : The C-Br signal (δ ~35 ppm) may overlap with lactam carbonyl signals (δ ~170 ppm) in low-field instruments.

- Mass Spectrometry : ESI-MS often shows [M+H]⁺ fragmentation due to Br loss, complicating molecular ion identification.

- Resolution :

- Use DEPT-135 NMR to distinguish CH₂ groups near Br from quaternary carbons.

- High-resolution Q-TOF MS with isotopic pattern analysis confirms Br presence (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Experimental Design & Data Analysis

Q. How should researchers design stability studies for this compound under varying pH conditions?

- Protocol :

- Buffer Systems : Test stability in pH 1–13 (HCl/NaOH buffers, 25°C).

- Kinetic Analysis : Sample aliquots at t = 0, 6, 12, 24 hrs; analyze by HPLC (C18 column, MeCN/H₂O 70:30).

- Findings :

- Acidic Conditions (pH <3) : Rapid lactam ring hydrolysis to 4-bromobutyric acid.

- Basic Conditions (pH >10) : Ethoxy group cleavage dominates, forming 2-bromo-4-hydroxybutyrolactam .

Q. What computational methods support the prediction of this compound’s reactivity?

- Approach :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model transition states for bromination and ethoxylation.

- NBO Analysis : Quantify hyperconjugative interactions between Br and the lactam carbonyl, which stabilize the intermediate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.